Geranyl propionate
Description
Conventional Chemical Synthesis Approaches
The traditional method for synthesizing geranyl propionate (B1217596) relies on well-established chemical principles, primarily through esterification reactions. scentree.coscentree.co This approach, while effective, is not without its challenges, including issues with by-product formation and catalyst management. nih.govtandfonline.comidexlab.com
The cornerstone of conventional geranyl propionate synthesis is the Fischer-Speier esterification, a reaction between geraniol (B1671447) and propionic acid. scentree.coscentree.co This process is typically catalyzed by a strong mineral acid, such as concentrated sulfuric acid, to accelerate the reaction rate. scentree.coscentree.co The reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
One study investigated the use of a mesoporous molecular sieve, Al-MCM-41, as a solid acid catalyst. cabidigitallibrary.org The optimal conditions were found to be a molar ratio of geraniol to propionic acid of 1.0:1.5, a reaction temperature of 120°C, and a reaction time of 8 hours. cabidigitallibrary.org Under these conditions, a geraniol conversion of 40.01% and a this compound selectivity of 70.01% were achieved. cabidigitallibrary.org
Enzymatic Biotransformation and Green Chemistry Principles
In response to the drawbacks of conventional synthesis, enzymatic biotransformation has emerged as a promising "green" alternative. This approach utilizes enzymes, most notably lipases, to catalyze the esterification reaction under milder and more environmentally friendly conditions. researchgate.net
Lipases are highly efficient biocatalysts for the synthesis of esters like this compound. researchgate.net They offer several advantages over chemical catalysts, including high specificity, which minimizes by-product formation, and the ability to operate under mild reaction conditions, which reduces energy consumption. researchgate.net The use of lipases aligns with the principles of green chemistry by employing renewable catalysts and reducing the generation of hazardous waste. researchgate.nettandfonline.comtandfonline.com
A variety of lipases have been investigated for their efficacy in synthesizing this compound. Key among these are lipases from Candida antarctica (Lipase B), Rhizomucor miehei, and Candida rugosa. nih.govtandfonline.comidexlab.comresearchgate.nettandfonline.comnih.govresearchgate.netnih.gov
Candida antarctica lipase (B570770) B (CALB) , often in its immobilized form as Novozym 435, has proven to be a highly active and stable biocatalyst for geraniol ester synthesis. nih.gov In a continuous-flow packed-bed reactor, Novozym 435 achieved an approximate 87% conversion to this compound in just 15 minutes at 70°C with a 1:1 molar ratio of geraniol and propionic acid. nih.gov Another study using a commercial lipase, likely CALB, in a solvent-free system reported a 93% conversion at 40°C with a 3:1 molar ratio of geraniol to propionic acid. nih.gov
Rhizomucor miehei lipase (RML) has also been successfully employed. When immobilized on chitosan-graphene oxide beads, RML catalyzed the synthesis of this compound in a solvent-free system, achieving a 49.46% yield under optimized conditions. nih.govtandfonline.comidexlab.com
Candida rugosa lipase (CRL) , when immobilized on multi-walled carbon nanotubes, demonstrated a two-fold improvement in the conversion to this compound compared to the free enzyme. nih.gov The highest yield was achieved at 55°C after 6 hours. nih.gov Another study using CRL adsorbed onto multi-walled carbon nanotubes achieved a 51.3% yield of this compound under optimized conditions. tandfonline.comtandfonline.com
Black cumin seedling lipase and lipase from the yeast Sporidiobolus pararoseus have also shown potential for this compound synthesis, indicating a broad range of possible biocatalysts. nih.govscielo.br Preliminary studies with the crude lipase extract from S. pararoseus resulted in a 42% reaction conversion. nih.govscielo.br
| Lipase Source | Support | Reaction Conditions | Conversion/Yield | Reference |
| Candida antarctica lipase B (Novozym 435) | Immobilized | 70°C, 15 min, 1:1 molar ratio | ~87% Conversion | nih.gov |
| Commercial Lipase (likely CALB) | Immobilized | 40°C, 3:1 molar ratio | 93% Conversion | nih.gov |
| Rhizomucor miehei lipase | Chitosan-graphene oxide beads | 37.67°C, 10.20 hr, 1:3.28 molar ratio | 49.46% Yield | nih.govtandfonline.comidexlab.com |
| Candida rugosa lipase | Multi-walled carbon nanotubes | 55°C, 6 hr, 1:5 molar ratio | 2-fold improvement over free CRL | nih.gov |
| Candida rugosa lipase | Multi-walled carbon nanotubes | 55°C, 6 hr, 5:1 molar ratio | 51.3% Yield | tandfonline.comtandfonline.com |
| Sporidiobolus pararoseus lipase | Crude extract | Optimized for commercial lipase | 42% Conversion | nih.govscielo.br |
Polyurethane Foam (PUF): PUF has been investigated as a support for immobilizing Candida antarctica lipase B. polinema.ac.idchemsrc.combvsalud.org The hydrophobic nature of PUF can enhance lipase activity through interfacial activation. polinema.ac.id Different immobilization methods on PUF, including adsorption and covalent bonding, have been studied to optimize the production of this compound. chemsrc.combvsalud.org
Chitosan-Graphene Oxide Beads: A hybrid support of chitosan (B1678972) and graphene oxide has been used for the covalent immobilization of Rhizomucor miehei lipase. nih.govtandfonline.comidexlab.com This nanocomposite provides a large surface area and reactive groups for stable enzyme attachment, resulting in a robust biocatalyst for this compound synthesis. nih.govtandfonline.comidexlab.commdpi.com The RML immobilized on this support could be reused, demonstrating its potential for industrial applications. tandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHQEILESTMQU-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051540 | |
| Record name | Geranyl propionate | |
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Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/rosy, fruity odour | |
| Record name | Geranyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |
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Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, 1 ml in 4 ml 80% alcohol (in ethanol) | |
| Record name | Geranyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.896-0.913 | |
| Record name | Geranyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
105-90-8, 27751-90-2 | |
| Record name | Geranyl propionate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Geranyl propionate | |
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| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate | |
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| Record name | 2, 3,7-dimethyl-, propanoate | |
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| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate, (2E)- | |
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| Record name | Geranyl propionate | |
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| Record name | Geranyl propionate | |
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| Record name | GERANYL PROPIONATE | |
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Natural Occurrence and Biosynthetic Pathways
Discovery and Distribution in Biological Systems
Geranyl propionate (B1217596) is a naturally occurring compound found in a variety of plants and other natural sources. solubilityofthings.com Its pleasant fragrance makes it a significant component of the essential oils of several plant species.
Geranyl propionate has been identified as a constituent of various plant essential oils, contributing to their aromatic profiles. scentree.cohermitageoils.com It is often found in low proportions, though it can be extracted. scentree.co
Detailed analytical studies have confirmed the presence of this compound in several specific plant species.
Humulus lupulus (Hops): This compound is found in the essential oil of hop cones. nih.govcir-safety.orgcir-safety.orgnih.gov Research has identified this compound as one of the volatile compounds contributing to the complex aroma of different hop varieties. nih.govunipd.it
Pelargonium graveolens (Rose-scented Geranium): The essential oil of Pelargonium graveolens is known to contain this compound. kamseen.noebersconsulting.comagrifoodscience.comdergipark.org.trresearchgate.netnih.gov Its concentration can vary depending on the geographical origin and specific cultivar of the plant. For instance, a study on Pelargonium graveolens from India reported a this compound content of 3.12%. agrifoodscience.com Another analysis identified it at 0.37±0.07%. dergipark.org.trresearchgate.net
Pulicaria vulgaris var. graeca : In the essential oil extracted from the aerial parts of Pulicaria vulgaris var. graeca found in Sicily, this compound was identified as a significant component, constituting 8.2% of the oil. tandfonline.comtandfonline.comresearchgate.net
Table 1: Presence of this compound in Select Plant Essential Oils
| Botanical Source | Plant Part | Percentage of this compound |
| Humulus lupulus (Hops) | Cones | ND-1.7% cir-safety.orgcir-safety.org |
| Achillea nobilis (Noble Yarrow) | Aerial Parts | Present nih.govresearchgate.net |
| Pelargonium graveolens (Rose-scented Geranium) | Leaves & Flowers | 0.7-1.6% kamseen.no, 3.12% agrifoodscience.com, 0.37±0.07% dergipark.org.trresearchgate.net |
| Pulicaria vulgaris var. graeca | Aerial Parts | 8.2% tandfonline.comtandfonline.comresearchgate.net |
Beyond plant essential oils, this compound has also been detected in other natural substances.
Bee Pollen Volatiles: this compound is one of the characteristic aromatic compounds found in bee pollen. mdpi.comresearchgate.net It contributes to the floral and fruity aroma of bee pollen. mdpi.com
Presence in Plant Essential Oils
Mechanistic Studies of Biosynthesis
The formation of this compound in biological systems involves specific biochemical pathways and enzymatic reactions.
This compound is synthesized from two primary precursor molecules:
Geraniol (B1671447): An acyclic monoterpene alcohol, which forms the backbone of the ester. scentree.cotandfonline.com Geraniol itself is produced through the mevalonate (B85504) pathway in plants and microorganisms. tandfonline.com
Propionic Acid: A short-chain fatty acid that provides the propionyl group. scentree.coacs.org
The synthesis route is an esterification reaction between geraniol and propionic acid. scentree.coscentree.co
The esterification of geraniol and propionic acid to form this compound is catalyzed by enzymes, specifically lipases. tandfonline.comcapes.gov.brnih.govnih.govcapes.gov.brnih.govlvb.lt Studies have demonstrated the use of various lipases, such as those from Candida rugosa and Rhizomucor miehei, to efficiently catalyze this reaction. tandfonline.comcapes.gov.brnih.govnih.govlvb.lt For example, research has shown that using Candida rugosa lipase (B570770) immobilized on multi-walled carbon nanotubes can significantly improve the yield of this compound. tandfonline.comcapes.gov.brnih.gov Similarly, lipase B from Candida antarctica (often referred to as Novozym 435) has been effectively used in a solvent-free system for this synthesis. nih.govscielo.brresearchgate.net The enzymatic process is considered a more environmentally friendly alternative to chemical synthesis, which often requires harsh catalysts like concentrated sulfuric acid. scentree.coscentree.cocapes.gov.brlvb.lt
Synthetic Methodologies and Biocatalytic Production
Enzymatic Biotransformation and Green Chemistry Principles
Optimization of Enzymatic Reaction Parameters
The efficiency and yield of the biocatalytic production of geranyl propionate (B1217596) are critically dependent on the optimization of various reaction parameters. These factors directly influence enzyme activity, reaction rate, and equilibrium conversion.
Influence of Substrate Molar Ratios (e.g., Geraniol (B1671447) to Propionic Acid)
The molar ratio of the substrates, geraniol (alcohol) and propionic acid (acyl donor), is a critical parameter in the enzymatic synthesis of geranyl propionate. Stoichiometrically, the reaction requires an equimolar ratio (1:1) of alcohol to acid. However, in practice, varying this ratio can significantly impact the reaction equilibrium and rate.
Research indicates that using an excess of one substrate can shift the equilibrium towards product formation. For the synthesis of this compound using the commercial lipase (B570770) Novozym 435, initial reaction rates were observed to increase as the molar ratio of geraniol to propionic acid increased. researchgate.net Specifically, rates of 0.95, 1.48, and 2.93 min⁻¹ were recorded for alcohol-to-acid molar ratios of 1:1, 3:1, and 5:1, respectively. researchgate.net This suggests that a higher concentration of the alcohol enhances the initial reaction velocity.
Several optimization studies have identified an ideal molar ratio for maximizing this compound yield. A geraniol to propionic acid molar ratio of 3:1 was determined to be optimal in a solvent-free system using Novozym 435, resulting in a reaction conversion of approximately 93%. researchgate.netnih.govcapes.gov.br In a separate study using Rhizomucor miehei lipase (RML) immobilized on a chitosan-graphene oxide support, the optimal molar ratio of propionic acid to geraniol was found to be 1:3.28. tandfonline.comnih.gov
However, an excessive concentration of the alcohol can lead to enzyme inhibition. In studies with Candida rugosa lipase, this compound conversion decreased when the geraniol-to-propionic-acid ratio was higher than 3:1, which is attributed to the alcohol acting as a terminal inhibitor of the lipase. tandfonline.com This inhibitory effect occurs as excess alcohol molecules may compete for the enzyme's active site or strip the essential water layer from the enzyme, reducing its activity. tandfonline.com Despite this, under certain conditions with Candida rugosa lipase, a 5:1 molar ratio of geraniol to propionic acid was found to be optimal, yielding 51.3% product. tandfonline.comcapes.gov.br
Conversely, in a continuous-flow packed-bed reactor system, a 1:1 molar ratio of geraniol to propionic acid was sufficient to achieve a high conversion of approximately 87%. nih.gov
Table 1: Effect of Substrate Molar Ratio on this compound Synthesis
| Lipase Source | Optimal Molar Ratio (Geraniol:Propionic Acid) | Outcome | Reference(s) |
|---|---|---|---|
| Novozym 435 | 3:1 | ~93% conversion | researchgate.net, nih.gov, capes.gov.br |
| Novozym 435 | 5:1 | Increased initial reaction rate (2.93 min⁻¹) | researchgate.net |
| Rhizomucor miehei lipase (RML) | 3.28:1 | 49.46% yield | tandfonline.com, nih.gov |
| Candida rugosa lipase (CRL) | 5:1 | 51.3% yield | tandfonline.com, capes.gov.br |
Effects of Enzyme Concentration
Enzyme concentration is a key factor that directly influences the rate of esterification. Generally, a higher concentration of the biocatalyst leads to a faster reaction rate due to the increased availability of active sites for the substrates.
In the synthesis of this compound with Novozym 435, the initial reaction rate demonstrated a clear dependence on enzyme loading. researchgate.net Studies showed initial rates of 0.43, 1.05, and 2.95 min⁻¹ for enzyme concentrations of 1, 5.5, and 10 wt% (based on total substrate weight), respectively. researchgate.net The optimal conditions for achieving a high conversion (93%) in a batch reactor included an enzyme concentration of 10 wt%. researchgate.netnih.govcapes.gov.brscielo.br
However, the relationship between enzyme concentration and product yield is not limitless. Beyond a certain point, increasing the amount of enzyme does not significantly enhance the yield and can become economically unviable. frontiersin.org For the synthesis of a similar ester, geranyl butyrate, the yield increased with enzyme loading up to 5% (w/v), but no significant further increase was observed beyond this point. frontiersin.org Moreover, an excessively high enzyme concentration can introduce mass transfer limitations or lead to enzyme aggregation, which may hinder substrate access to the active sites and slightly reduce the final yield. jst.go.jpacs.org
Table 2: Influence of Enzyme Concentration on this compound Synthesis (Novozym 435)
| Enzyme Concentration (wt%) | Initial Reaction Rate (min⁻¹) | Reference(s) |
|---|---|---|
| 1 | 0.43 | researchgate.net |
| 5.5 | 1.05 | researchgate.net |
Temperature Effects on Conversion Yield
Temperature is a crucial parameter in enzymatic reactions, affecting both the reaction rate and the stability of the enzyme. An increase in temperature generally accelerates the reaction rate by increasing the kinetic energy of molecules. However, temperatures exceeding the enzyme's optimal range can cause denaturation of the protein structure, leading to a loss of catalytic activity. tandfonline.com
The optimal temperature for this compound synthesis varies depending on the specific lipase and reaction system used. For the widely used Novozym 435, an optimal temperature of 40°C was identified for producing this compound in a solvent-free system, contributing to a 93% conversion. researchgate.netnih.govcapes.gov.br Kinetic studies at 40°C showed an initial reaction rate of 1.43 min⁻¹, with similar rates observed at 50°C and 60°C. researchgate.net
Other lipase systems exhibit different optimal temperatures. For instance, a study using Rhizomucor miehei lipase immobilized on a chitosan-graphene oxide support reported an optimal temperature of 37.67°C. tandfonline.comnih.gov In another case, using Candida rugosa lipase nanobioconjugates, the optimal temperature was found to be 55°C. tandfonline.comcapes.gov.br In a continuous-flow packed-bed reactor with Novozym 435, a higher temperature of 70°C was used to achieve an 87% conversion in a very short residence time. nih.gov This indicates that the biocatalyst can withstand higher temperatures, at least for short durations, without significant loss of activity. nih.govacs.org
Table 3: Optimal Temperatures for this compound Synthesis with Different Biocatalysts
| Lipase System | Optimal Temperature (°C) | Achieved Yield/Conversion | Reference(s) |
|---|---|---|---|
| Novozym 435 | 40 | ~93% conversion | researchgate.net, nih.gov, capes.gov.br |
| Rhizomucor miehei lipase (RML) | 37.67 | 49.46% yield | tandfonline.com, nih.gov |
| Candida rugosa lipase (CRL) | 55 | 51.3% yield | tandfonline.com, capes.gov.br |
Agitation Rate and Reaction Time Optimization
Agitation rate and reaction time are fundamental parameters in optimizing the synthesis of this compound. Adequate agitation ensures proper mixing of the substrates and the biocatalyst, which can minimize external mass transfer limitations. jst.go.jp The reaction time must be sufficient to allow the reaction to approach equilibrium and maximize product yield.
Several studies on this compound synthesis in solvent-free systems have identified an agitation rate of 150 rpm as optimal when using Novozym 435. researchgate.netnih.govcapes.gov.brscielo.br In a system using immobilized Rhizomucor miehei lipase, a stirring rate of 100.70 rpm was found to be optimal. tandfonline.comnih.gov For the synthesis of geranyl acetate (B1210297), it was noted that increasing the agitation speed up to 240 rpm could significantly reduce diffusion limitations. jst.go.jp
The optimal reaction time for this compound synthesis varies considerably depending on the other reaction conditions. Under certain kinetic conditions with Novozym 435, a near-complete conversion was achieved in just 30 minutes. researchgate.netnih.gov However, other optimized processes report longer durations. For example, a reaction time of 6 hours was found to be optimal for synthesis using Candida rugosa lipase nanobioconjugates. tandfonline.comcapes.gov.br A study using Rhizomucor miehei lipase reported an optimal incubation time of 10.20 hours. tandfonline.comnih.gov In contrast, the use of a continuous-flow packed-bed reactor dramatically reduced the required time, achieving high conversion with a residence time of only 15 minutes. nih.gov This highlights the efficiency gains possible with advanced reactor configurations.
Table 4: Optimized Agitation and Time Parameters in this compound Synthesis
| Lipase System | Optimal Agitation Rate (rpm) | Optimal Reaction Time | Reference(s) |
|---|---|---|---|
| Novozym 435 | 150 | 30 minutes (kinetic study) | researchgate.net, nih.gov |
| Rhizomucor miehei lipase | 100.70 | 10.20 hours | tandfonline.com, nih.gov |
| Candida rugosa lipase | Not specified | 6 hours | tandfonline.com, capes.gov.br |
Solvent-Free Systems in Enzymatic Synthesis
The enzymatic synthesis of this compound is frequently conducted in solvent-free systems, a method that aligns with the principles of green chemistry. nih.govtandfonline.comnih.gov In this approach, the liquid substrates (geraniol and propionic acid) themselves act as the reaction medium, eliminating the need for organic solvents. researchgate.netscielo.br
This methodology offers several distinct advantages. Firstly, it simplifies downstream processing, as the step of separating the product from a solvent is removed, which can reduce costs and energy consumption. Secondly, it leads to a higher concentration of reactants, which can result in increased reaction rates and volumetric productivity. Thirdly, it avoids the use of potentially toxic and flammable organic solvents, making the process inherently safer and more environmentally benign. tandfonline.comnih.gov
Numerous studies have successfully demonstrated the high-yield production of this compound and other esters in solvent-free conditions. researchgate.netnih.govcapes.gov.brtandfonline.comnih.govscielo.br Research using Novozym 435 achieved approximately 93% conversion of geraniol and propionic acid to this compound without any added solvent. nih.govcapes.gov.br Similarly, the synthesis using immobilized Rhizomucor miehei lipase was effectively performed in a solvent-free medium. tandfonline.comnih.gov While solvents are sometimes necessary to improve the miscibility of solid or highly viscous substrates, they were found to be non-essential for reactions involving geraniol, with higher yields of some geranyl esters being obtained in their absence. researchgate.net
Kinetic Modeling of Enzymatic Production
Kinetic modeling is essential for understanding the reaction mechanism, predicting the reaction course, and scaling up the production of this compound. Several kinetic models have been applied to describe its enzymatic synthesis.
One common approach involves the use of response surface methodology (RSM) to develop quadratic polynomial models that describe the relationship between reaction parameters (like temperature, time, and substrate ratio) and the product yield. tandfonline.comtandfonline.com This statistical method is effective for process optimization but provides limited insight into the underlying reaction mechanism.
For a more mechanistic understanding, models based on enzyme kinetics are employed. A simple second-order reaction rate model has been applied to individual time-conversion profiles. acs.org However, this model often fails to capture the complexity of the reaction, particularly substrate inhibition, which is a known phenomenon in esterification reactions. tandfonline.comacs.org
More sophisticated models have been developed to account for these complexities. For the synthesis of this compound, a Ternary Complex mechanism with inhibition by propionic acid was found to accurately fit the experimental data obtained in a continuous-flow reactor. nih.gov This suggests that the acid substrate can bind to the enzyme in a way that inhibits product formation. Another detailed study for solventless esterification developed a kinetic model (Rate Equation Nr. III) that effectively captures the inhibition phenomena caused by propionic acid. acs.org For the related synthesis of geranyl acetate, a Ping-Pong Bi-Bi mechanism has been successfully used, which assumes that one substrate binds and releases a product before the second substrate binds. jst.go.jp These models are crucial for accurate reactor design and process control.
Rational Design and Synthesis of Derivatives
The chemical structure of this compound, characterized by a reactive ester group and a terpene backbone, serves as a versatile platform for synthetic modifications. solubilityofthings.comchemimpex.com Researchers engage in the rational design and synthesis of its derivatives to create molecules with enhanced functionalities or to build more complex structures for specific, targeted applications. chemimpex.comnih.gov
Structural Modifications for Enhanced Functionality
The inherent chemical properties of the geranyl moiety are exploited to impart new functions onto other materials. Through strategic structural modifications, the geranyl group can be used to create advanced materials capable of specific molecular interactions, particularly for applications in biocatalysis.
One significant area of research involves the functionalization of materials with geranyl groups to facilitate the site-specific immobilization of proteins and enzymes. mdpi.comnih.gov In this approach, molecules like geranyl-amine are covalently attached to materials that have carboxylic groups. mdpi.com This creates a "geranyl-functionalized" support that can bind enzymes through several distinct mechanisms, enhancing their stability and allowing for reuse. mdpi.comnih.gov
The primary mechanisms for this enhanced functionality include:
Reversible Hydrophobic Immobilization : At neutral pH, proteins such as lipases can be reversibly bound to the geranyl support through hydrophobic interactions. This method has been shown to increase the activity of some lipases by two to four times compared to their free-solution counterparts. mdpi.comnih.gov
Selective Covalent Immobilization : More permanent attachment can be achieved through targeted chemical reactions with genetically or chemically modified enzymes. mdpi.com
Thiol-Alkene Reaction : Enzymes containing cysteine residues (with thiol groups) can be covalently bonded to the geranyl support at an alkaline pH. mdpi.comnih.gov
Seleno-Alkene Reaction : For enzymes containing selenomethionine, a selective covalent bond is formed at an acidic pH (e.g., pH 5). mdpi.comnih.gov
Azide Cycloaddition (Click Chemistry) : Enzymes modified to contain an azido (B1232118) group can be selectively attached to the geranyl support in the presence of a copper catalyst. mdpi.comnih.gov
These modification strategies demonstrate how the geranyl structure can be used to design materials with the enhanced functionality of selectively capturing and stabilizing proteins.
Table 1: Enzyme Immobilization Strategies on Geranyl-Functionalized Supports
| Immobilization Strategy | Enzyme Type / Modification | Reaction Conditions | Immobilization Yield (%) | Reference |
|---|---|---|---|---|
| Reversible Hydrophobic Interaction | Lipases, Phosphoglucosidases | Neutral pH | 40 to >99 | mdpi.comnih.gov |
| Thiol-Alkene Reaction | Cysteine-containing Lipase (GTLC193) | pH 8 | 42 | nih.gov |
| Seleno-Alkene Reaction | Selenomethionine-containing Enzyme (GTLC193_SeH) | pH 5 | ~90 | nih.gov |
| Azide Cycloaddition | Azido-modified Lipase (GTLC193_N3) | pH 8, with CuI | 87 | mdpi.com |
Development of Complex Molecules for Specific Applications
This compound and its parent alcohol, geraniol, are utilized as precursors in the synthesis of more complex molecules designed for highly specific applications, such as in agriculture and biocatalysis. solubilityofthings.comnih.govmdpi.com
A notable example is the rational design of novel aphid repellents. nih.gov In this research, geraniol served as the lead compound for the development of a series of benzyl (B1604629) geranate (B1243311) derivatives. The design employed a "scaffold-hopping" strategy, which involves modifying the core structure of a known active molecule to find new compounds with improved properties. Here, the benzyl alcohol fragment, also known to have repellent activity, was incorporated into the geraniol structure. nih.gov This led to the synthesis of a library of benzyl geranate derivatives, which were then tested for their effectiveness.
Among the synthesized molecules, compound T9 was identified as the most promising. It exhibited significant repellent activity against the pea aphid (Acyrthosiphon pisum) and showed a strong binding affinity to the aphid's odorant-binding protein (ApisOBP9), which is crucial for its repellent function. nih.gov This work illustrates a clear pathway from a geraniol-based structure to a complex molecule with a specific, enhanced biological application.
Table 2: Development of Benzyl Geranate Derivative for Aphid Repellency
| Compound | Description | Application | Key Finding | Reference |
|---|---|---|---|---|
| Geraniol | Lead Compound | Pest Control | Parent molecule for derivative synthesis. | nih.gov |
| Benzyl Alcohol | Active Fragment | Pest Control | Possesses repellent activity; incorporated into the new structure. | nih.gov |
| Compound T9 | Benzyl Geranate Derivative | Aphid Repellent | Repellency of 64.7% against A. pisum; Binding affinity (Kd) of 0.43 μM with ApisOBP9. | nih.gov |
Another specific application involves using geranyl-functionalized materials to co-immobilize multiple enzymes. This allows for the creation of integrated biocatalytic systems that can perform cascade reactions, where the product of one enzyme becomes the substrate for the next, all within a single, stable, and reusable material. mdpi.com
Biological Activities and Pharmacological Investigations
Antimicrobial Efficacychemimpex.comsolubilityofthings.comchemimpex.com
Geranyl propionate (B1217596) has demonstrated a range of antimicrobial properties, showing effectiveness against various bacteria and fungi. chemimpex.comsolubilityofthings.com These characteristics make it a compound of interest for applications in health and safety products. chemimpex.com
Antibacterial Activitychemimpex.comsolubilityofthings.com
Research has indicated that geranyl propionate possesses antibacterial properties. solubilityofthings.com For instance, the essential oil of Pulicaria vulgaris var. graeca, which contains this compound as a main component (8.2%), has shown antibacterial activity against several bacteria. tandfonline.com Similarly, thyme essential oil containing 16.3% this compound has also demonstrated antibacterial effects. mdpi.com
Antifungal Activitychemimpex.comsolubilityofthings.com
The compound has also been noted for its antifungal capabilities. solubilityofthings.com The essential oil of Cymbopogon martinii, with this compound as a major constituent (12.88%), has shown significant antifungal effects against the plant pathogenic fungus Fusarium graminearum. frontiersin.org Studies on the essential oil of rose-scented geranium, which contains this compound, have also revealed fungicidal properties against Candida albicans and Cryptococcus neoformans. researchgate.net
Anti-inflammatory Potential
While direct studies on the anti-inflammatory properties of pure this compound are limited, the parent compound, geraniol (B1671447), has been shown to possess anti-inflammatory effects. researchgate.netresearchgate.netresearchgate.netnih.gov Geraniol has been observed to reduce the expression of pro-inflammatory factors. nih.gov This suggests a potential area for future research into the specific anti-inflammatory activity of this compound itself. Terpenoids, the class of compounds to which this compound belongs, are known to alleviate inflammatory symptoms by suppressing various pathological processes. mednexus.org
Anthelmintic and Anti-herpetic Research
Research into the broader biological activities of related compounds suggests potential avenues for the investigation of this compound. The parent alcohol, geraniol, has been studied for its anthelmintic and anti-herpetic properties. researchgate.netresearchgate.netresearchgate.net For example, the essential oil of Thymus bovei, containing a small percentage of this compound, has demonstrated strong anthelmintic activity. nih.gov Furthermore, geraniol has been shown to enhance the anti-herpetic activity of certain oligonucleotides. nih.gov
Exploratory Studies in Anticancer Chemoprevention
The potential of this compound in the context of cancer research is an emerging area of interest. Although direct studies are in early stages, research on its parent compound, geraniol, and other related esters provides a foundation for this exploration. Geraniol has been identified as a potential cancer chemopreventive agent. researchgate.net Studies have shown that geraniol and its acetate (B1210297) ester can induce apoptosis and cell cycle arrest in colon cancer cells. researchgate.net Furthermore, molecular docking studies have suggested that geranyl esters, such as geranyl caproate, may have potential as chemopreventive agents for leukemia. kemdikbud.go.id Another related ester, geranyl isovalerate, has demonstrated anticancer activity against colorectal cancer cells. nih.gov These findings highlight the potential for future research to investigate the specific anticancer chemopreventive properties of this compound.
Biological Role in Plant Metabolism
This compound is a volatile organic compound (VOC) that plays a role in the chemical profile of several plant species. mdpi.comashs.orgashs.orgfrontiersin.org It is synthesized through the esterification of geraniol and propionic acid. scentree.coscentree.coacs.orgresearchgate.net This biochemical process is a part of the broader terpenoid synthesis pathway in plants. nih.gov
The presence of this compound contributes to the characteristic aroma of various plants. Research has identified it as a component of the essential oils of:
Rose-scented geranium (Pelargonium graveolens): In soil-grown geraniums, this compound was found to be a predominant volatile compound. tandfonline.com
Globe amaranth (B1665344) (Gomphrena globosa 'Fireworks'): It is one of the several terpenoid derivatives that make up the floral volatiles of this cultivar. ashs.org
Curry plant (Helichrysum italicum): Analysis of its essential oil revealed this compound as one of the identified constituents. ashs.org
Citrus species: It has been noted in the volatile profile of sour orange (Citrus aurantium). frontiersin.org
Michelia maudiae: This compound was a significant aromatic component detected in the volatile emissions of this plant. mdpi.com
The emission of this compound, along with other floral volatiles in globe amaranth, is regulated by phytohormones and defense signaling molecules. ashs.org For instance, treatment with silver thiosulfate, an ethylene (B1197577) inhibitor, enhanced the emission of terpenoid-derived volatiles, including this compound. ashs.org This suggests a role for this compound in the plant's interaction with its environment, potentially in defense mechanisms or attracting pollinators.
The production of propionic acid, a precursor to this compound, can occur through microbial fermentation and various metabolic pathways in nature. mdpi.com this compound itself is utilized in the food industry as a flavor enhancer. mdpi.com
Dermatological Assessments and Sensitization Potential
The safety of this compound as a fragrance ingredient has been evaluated through dermatological assessments. polimi.itnih.govresearchgate.net
Irritation Potential:
Human patch tests have provided data on the skin irritation potential of this compound. A study involving 25 volunteers showed that a 4% solution of this compound did not cause skin irritation in a 48-hour human patch test. industrialchemicals.gov.au Another source also indicates that a 4% solution did not lead to irritation or sensitization. thegoodscentscompany.com However, some safety data sheets classify this compound as a skin irritant. cdhfinechemical.comsigmaaldrich.comvigon.com
Sensitization Potential:
The potential for this compound to cause skin sensitization (allergic contact dermatitis) has been a subject of investigation. While some reports suggest a low risk, others highlight the need for caution.
A human repeated insult patch test (HRIPT) is a standard method to assess the skin sensitization potential of a substance. researchgate.net Data from such tests are crucial for the safety evaluation of fragrance ingredients. researchgate.net
The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. polimi.itnih.gov These assessments consider various endpoints, including skin sensitization.
While some sources state there is no data on respiratory or skin sensitization, others indicate that geraniol, a component of this compound, is a known skin sensitizer. industrialchemicals.gov.audirectpcw.com The autoxidation and metabolism of geraniol can form sensitizing compounds. nih.gov
It is important to consider the "Quantitative Risk Assessment" (QRA) for fragrance materials, which aims to establish safe levels of use to prevent the induction of contact allergy. researchgate.netresearchgate.net
Dermatological Assessment of this compound
| Assessment Type | Concentration Tested | Number of Subjects | Outcome | Reference |
|---|---|---|---|---|
| Skin Irritation (Human Patch Test) | 4% | 25 | No irritation | industrialchemicals.gov.au |
| Irritation and Sensitization | 4% | Not specified | No irritation or sensitization | thegoodscentscompany.com |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Compositional Analysis
Chromatography stands as a cornerstone for the separation and analysis of volatile compounds like geranyl propionate (B1217596) from complex mixtures such as essential oils and food products.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful and widely used technique for the analysis of geranyl propionate. europa.eudergipark.org.tr In this method, the volatile components of a sample are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. ucr.edu The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
The identification of this compound is typically confirmed by comparing its retention time and mass spectrum with those of an authentic reference standard. ucr.edu For instance, in the analysis of essential oils, GC-MS can effectively separate this compound from other constituents, allowing for its precise quantification. dergipark.org.tr The European Union has specified Gas Chromatography-Mass Spectrometry with retention time locking (GC-MS-RTL) for the determination of this compound in feed additives and premixtures. europa.eu
Several studies have utilized GC-MS to identify and quantify this compound in various plant extracts and essential oils. For example, the analysis of geranium (Pelargonium graveolens) essential oil revealed the presence of this compound, among other volatile compounds. dergipark.org.tr Similarly, GC-MS analysis of citron peel and leaves showed significant differences in the concentration of this compound between healthy and viroid-infected plants, highlighting the technique's sensitivity in detecting subtle compositional changes. ucr.edu
The following table provides examples of the relative content of this compound found in different essential oils as determined by GC-MS.
| Essential Oil Source | Relative Content (%) of this compound | Reference |
| Geranium (Pelargonium graveolens) | 0.37 ± 0.07 | dergipark.org.tr |
| Citron (Citrus medica) Peel (Healthy) | 0.5 ± 0.21 | ucr.edu |
| Citron (Citrus medica) Peel (Viroid-infected) | 4.4 ± 0.48 | ucr.edu |
Advanced Gas Chromatography (e.g., Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry)
For highly complex samples where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF-MS) offers enhanced resolving power. This advanced technique employs two columns with different stationary phases, providing a much higher peak capacity and separation of co-eluting compounds.
A study on the untargeted analysis of hop metabolites demonstrated the superiority of GC×GC-MS over conventional GC-MS, increasing the number of detected peaks by over 300%. researchgate.net In this study, this compound was identified as a unique marker compound in Zappa hops, showcasing the capability of this advanced technique to uncover minor but significant components in complex aromatic profiles. researchgate.netnih.gov The use of GC×GC-MS allows for a more detailed and comprehensive chemical fingerprint of a sample, which is invaluable in areas like food authenticity and quality control. researchgate.net
Spectroscopic Characterization Methods (e.g., Fourier Transform Infrared Spectroscopy)
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique used to identify the functional groups present in a molecule. When applied to this compound, the resulting spectrum displays characteristic absorption bands corresponding to its molecular structure. For instance, the FTIR spectrum of geranium essential oil, which contains this compound, shows significant bands related to O-H stretching, C=C-C ring vibrations, and other functional groups present in its various components. dergipark.org.tr
FTIR has been utilized in the characterization of materials used for the synthesis of this compound. In a study on the synthesis of this compound using a modified catalyst, FTIR was employed to characterize the structure of the catalyst. ingentaconnect.com Another study on the enzymatic synthesis of this compound used FTIR to analyze the properties of the immobilized enzyme support. nih.gov
Microscopic and Thermal Analysis (e.g., Field Emission Scanning Electron Microscopy, Transmission Electron Microscopy, Thermogravimetry)
Microscopic and thermal analysis techniques provide information about the morphology and thermal stability of materials, which can be relevant in the context of this compound synthesis and application.
Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM): These high-resolution imaging techniques are used to visualize the surface morphology and internal structure of materials. In a study involving the enzymatic synthesis of this compound, FESEM and TEM were used to characterize the chitosan-graphene oxide beads that served as a support for the lipase (B570770) enzyme. nih.gov
Thermogravimetry (TG): This thermal analysis technique measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of materials. In the same study on enzymatic synthesis, thermogravimetry was used to evaluate the properties of the immobilized enzyme. nih.gov
Chemometric Approaches in Aroma Compound Analysis
Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the analysis of aroma compounds like this compound, chemometric techniques are often applied to complex datasets generated by instruments like GC-MS to identify patterns and relationships.
For example, in a study analyzing the aromatic profiles of different hop varieties, partial least squares discriminant analysis (PLS-DA), a chemometric classification method, was used to analyze the chromatographic profiles. mdpi.com This approach helped in determining the aroma characteristics of the hop samples based on their chemical composition, where this compound was identified in several varieties. mdpi.com
Electronic Sensory Systems for Qualitative and Quantitative Assessment (e.g., E-nose, E-tongue)
Electronic sensory systems, such as the electronic nose (e-nose) and electronic tongue (e-tongue), are designed to mimic the human senses of smell and taste. mdpi.commdpi.com These instruments utilize an array of sensors that respond to volatile compounds or dissolved substances, generating a unique "fingerprint" for each sample. mdpi.comnih.gov
Electronic Tongue (E-tongue): An e-tongue works on a similar principle but is designed for the analysis of liquids. It uses an array of liquid sensors to assess taste attributes. mdpi.comnih.gov In a study on bee pollen, an e-tongue was used in conjunction with an e-nose to provide a comprehensive flavor profile, where this compound was identified as a characteristic aromatic component. mdpi.com
The data from these electronic sensory systems can be correlated with traditional sensory panel evaluations and analytical techniques like GC-MS to provide a more complete understanding of the sensory properties of a product. researchgate.net
Advanced Research Applications and Functional Roles
Applications in Flavor Chemistry
Contribution to Flavor Profiles in Food and Beverages
Geranyl propionate (B1217596) is characterized by a complex flavor profile that is primarily described as fruity and floral, with nuances of rose. This profile allows it to be used in the creation of a variety of flavor formulations. It is particularly effective in enhancing fruit flavors such as pineapple, tomato, lime, lemon, apple, peach, apricot, and pear. Its sweet and fruity notes are also utilized in confectionery, baked goods, and beverages to create a more appealing taste profile.
The versatility of geranyl propionate is further demonstrated by its waxy and slightly bitter taste, which can add complexity to flavor formulations. Its natural origin is an additional attribute that appeals to consumers seeking clean-label products, making it a preferred choice for manufacturers. The stability and compatibility of this compound with various food matrices also contribute to its widespread use as a flavoring agent.
| Flavor Descriptor | Associated Nuances | Common Food and Beverage Applications |
|---|---|---|
| Fruity | Pineapple, Apple, Peach, Apricot, Pear, Grape | Fruit-flavored drinks, Confectionery, Desserts |
| Floral | Rose | Baked goods, Candies |
| Waxy | - | Complex flavor formulations |
| Citrus | Lime, Lemon | Beverages |
| Vegetative | - | Tomato-based products |
Sensory Evaluation and Consumer Preference Studies
Sensory evaluation plays a crucial role in determining the acceptability and preference of food and beverage products containing flavor ingredients like this compound. While specific consumer preference studies focusing solely on this compound are not extensively detailed in publicly available research, the general principles of sensory science provide a framework for its assessment. Techniques such as sensory panels are often employed to evaluate the performance of flavor compounds.
Consumer acceptance of a flavor is often determined through hedonic testing, where participants rate their liking of a product on a scale, such as the 9-point hedonic scale. The fruity and floral characteristics of this compound are generally well-received by consumers, as these sensory attributes are often associated with freshness and naturalness. The natural origin of this compound also aligns with the growing consumer demand for "clean label" ingredients, which can positively influence purchasing decisions.
Utilization in Fragrance and Perfumery Science
The pleasant and complex aroma of this compound makes it a staple in the fragrance and perfumery industry. Its scent profile contributes significantly to the character of a wide array of scented products.
Scent Profile Contributions and Blending Characteristics in Complex Formulations
This compound possesses a sweet, fruity-rosy scent with warm, balsamic, and grape-like undertones. Its aroma is also described as having leafy-floral nuances. In perfumery, it is valued for its ability to introduce and enhance fruity top notes in fragrance compositions. It is known to add a sense of "lift" and juicy sweetness to floral accords.
This compound straddles the line between a top and middle note in a fragrance structure, meaning its scent is perceived relatively early and persists for a moderate duration. This compound blends well with a variety of other fragrance ingredients, particularly in the creation of floral scents like gardenia and rose, as well as in geranium and lavender bases. Its versatility allows for its extensive application in fine fragrances, where it contributes to a sophisticated and appealing olfactory experience.
| Scent Descriptor | Associated Nuances | Role in Fragrance Formulation | Commonly Blended With |
|---|---|---|---|
| Fruity | Grape, Lychee, Pear, Apple | Top note, adds sweetness and "lift" | Floral and fruity accords |
| Floral | Rose, Geranium | Middle note, enhances floral character | Rose absolutes, Geranium Bourbon, Jasmine absolutes |
| Sweet | Honey, Balsamic | Adds warmth and richness | Oriental and gourmand fragrances |
| Green | Leafy | Provides a fresh, natural element | Lavender and herbal notes |
| Waxy/Powdery | - | Contributes to texture and complexity | Various synthetic and natural ingredients |
Integration into Cosmetics and Personal Care Product Formulations
The appealing fragrance of this compound leads to its incorporation into a wide range of cosmetics and personal care products. Its scent enhances the sensory experience of using these products, contributing to consumer satisfaction. It is a common ingredient in soaps, lotions, and other personal care items where a pleasant aroma is desired. The stability of this compound in various formulations makes it a reliable choice for manufacturers.
Role in Aromatherapy Research
This compound is a constituent of some essential oils, such as palmarosa oil, which are used in aromatherapy. In this context, its pleasant aroma is believed to contribute to the relaxing and well-being effects associated with these oils. Research in aromatherapy suggests that the inhalation of essential oils can modulate the autonomic nervous system, often leading to a state of relaxation. This can manifest as reductions in physiological markers of stress, such as heart rate and cortisol levels.
While the direct aromatherapeutic effects of isolated this compound have not been extensively studied, its presence in essential oils known for their calming properties suggests it may play a role in these effects. Further research is needed to elucidate the specific psychological and neurophysiological impacts of inhaling this compound on its own.
Agricultural Research and Pest Management
This compound is a subject of investigation in agricultural science, primarily for its potential role in developing more natural and targeted pest management strategies. Research has explored its utility as both a repellent for pests and, conversely, as a potential attractant for beneficial insects like pollinators.
Development as a Natural Insect Repellent
This compound is recognized as a component within broader, plant-based insect repellent formulations. While its direct, isolated efficacy is a subject of ongoing research, its presence in essential oils known for their repellent qualities positions it as a compound of interest. The repellent action is often associated with its parent alcohol, geraniol (B1671447), a well-documented botanical repellent. nih.gov
Furthermore, a patent for an insect repellent composition lists this compound as one of 42 aromatic components in a complex blend designed to deter insects. google.com This highlights its role as a contributor to a synergistic chemical profile rather than a standalone active ingredient. The formulation's efficacy relies on the complex interplay of numerous compounds, where some act as repellents and others may serve different functions. google.com
Table 1: Components in a Patented Insect Repellent Composition
| Chemical Class | Example Compounds Including this compound |
| Geranium Compounds | Geraniol, this compound, Geranyl Butyrate |
| Citronella Compounds | Citronellol, Citronellyl Propionate, Citronellyl Acetate (B1210297) |
| Isoprene Compounds | Linalool, Linalyl Acetate, Myrcene |
| Pine/Mint Compounds | α-Pinene, β-Pinene, Eucalyptol |
| Caryophyllene Compounds | Caryophyllene, Caryophyllene Oxide |
| Humulene Compounds | Humulene, Humulene Epoxide II |
This table is illustrative of the types of compounds, including this compound, found in complex botanical repellent formulations as described in patent literature. google.com
Potential as an Attractant for Pollinators
While some components of essential oils are studied for their repellent properties, others are investigated for their role in attracting beneficial insects. The presence of this compound in bee pollen suggests a potential role in pollinator attraction. A 2024 study utilizing fast e-nose and e-tongue technology to analyze the flavor chemistry of different bee pollen varieties identified this compound as one of 40 characteristic aromatic components. mdpi.com Its presence in a substance collected and utilized by bees points toward a possible function in plant-pollinator communication.
Contextual research supports this hypothesis, noting that many essential oils contain fragrance components that act as attractants for insect pollination. google.com For instance, a study on the chemical constituents of basil essential oil also identified the presence of this compound, with other components like methyl eugenol being noted for their role in attracting pollinators. mdpi.com This dual functionality within a single plant's chemical profile—repelling pests while attracting pollinators—is a key area of agricultural research.
Investigations in Pharmaceutical and Medicinal Formulations
The potential application of this compound in pharmaceutical and medicinal contexts is an emerging area of research, focusing on its use in skin-related preparations and the pharmacological relevance of its chemical structure.
Development of Topical Preparations
This compound is utilized in various cosmetic and personal care products, where it is incorporated primarily for its pleasant floral and fruity fragrance. google.com Its use in topical preparations like creams and lotions is well-established in the fragrance industry.
While specific research on its role in pharmaceutical topical formulations is limited, the properties of related compounds provide context for its potential. The parent compound, geraniol, has been investigated in skin care compositions. For example, a patent for a skin care product describes the use of geranyl geraniol (a related terpene alcohol) in combination with retinol or retinyl esters. google.com The study found that geranyl geraniol could significantly increase the proliferation-enhancing effect of retinol, suggesting a potentiating role in topical applications. google.com The development of topical products requires careful consideration of all excipients, including fragrance components like this compound, to minimize the risk of skin sensitization. nih.gov
Biological Relevance of Derivatives in Pharmacological Studies
The chemical structure of this compound, specifically the geranyl group, offers a scaffold for synthetic modification to create derivatives with potential pharmacological activity. While direct studies on the biological relevance of this compound derivatives are not widely documented, research on the broader class of geranyl esters indicates that esterification of geraniol can lead to compounds with lower toxicity and higher bioactivity compared to the parent alcohol. bohrium.com
Studies on derivatives of the parent compound, geraniol, have shown significant biological effects. For example, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a semi-synthetic derivative, has been investigated as a potential cancer chemopreventive agent. researchgate.net The exploration of such derivatives highlights the therapeutic potential that can be unlocked by modifying the geranyl structure. The unique structure of this compound allows for easy modification, which may enable chemists to explore derivatives that could offer enhanced functionalities for pharmacological applications. google.com
Precursor Role in Organic Synthesis for Novel Compounds
In the context of organic synthesis, this compound is primarily regarded as a synthetic target or end-product rather than a starting precursor for synthesizing other novel compounds. Its synthesis is a point of focus in chemical research, particularly through environmentally friendly biocatalytic methods.
The compound is synthesized via an esterification reaction between geraniol and propionic acid. mdpi.com Research has focused on optimizing this process, for instance, by using immobilized lipase (B570770) as a biocatalyst in a continuous-flow packed-bed reactor. ucc.ieresearchgate.net One study achieved a conversion of approximately 87% with a residence time of 15 minutes at 70°C. researchgate.net
While this compound is a valuable fragrance compound, the scientific literature does not widely support its role as a reactive intermediate for creating new chemical entities. One source explicitly states that this compound is not a precursor for the synthesis of other compounds of olfactory interest. mdpi.com Its primary role in synthesis is as the final product of the esterification of geraniol. However, it can be included as a component in a larger precursor mixture, such as Tris(geranyl) orthoformate, which is designed to release multiple fragrance compounds upon hydrolysis. google.com
Environmental Impact and Ecopharmacological Studies
Environmental Persistence and Degradation Pathways
The environmental persistence of a chemical compound is a key factor in determining its potential long-term impact. Studies on geranyl propionate (B1217596) indicate that it is readily biodegradable. hermitageoils.comaxxence.deaxxence.de
According to REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) registration data, geranyl propionate demonstrates a degradation rate of 79-85% over a 28-day period, as determined by the OECD 301B guideline. hermitageoils.comaxxence.de This level of degradation classifies it as readily biodegradable according to OECD criteria. hermitageoils.comaxxence.deaxxence.de The primary degradation pathway in the environment is expected to be biodegradation. europa.eu While specific data on phototransformation in air, water, or soil, and hydrolysis are not extensively detailed in the provided results, its ready biodegradability suggests a low potential for long-term persistence in the environment. cdhfinechemical.comcpachem.com
Bioaccumulation Potential in Ecological Systems
Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be metabolized or excreted. The potential for a chemical to bioaccumulate is often estimated by its partition coefficient n-octanol/water (Log Pow).
Aquatic Toxicity and Broader Ecotoxicity Assessments
This compound is classified as toxic to aquatic life with long-lasting effects. axxence.deprodasynth.comaxxence.de This classification is supported by ecotoxicity data from studies on various aquatic organisms.
Data from REACH registration reveals acute toxicity values for several aquatic species. axxence.deaxxence.de For the algae species Pseudokirchneriella subcapitata, the 72-hour ErC50 (the concentration causing a 50% reduction in growth rate) is 1.92 mg/L. axxence.deaxxence.de For the crustacean Daphnia magna (big water flea), the 48-hour EC50 (the concentration causing an effect in 50% of the test population) is 2.17 mg/L. axxence.deaxxence.de A study utilizing QSAR models also identified this compound as having a high potential for aquatic toxicity. nih.gov
Table 1: Aquatic Toxicity of this compound
| Species | Endpoint | Duration | Value (mg/L) | Source |
|---|---|---|---|---|
| Pseudokirchneriella subcapitata (Algae) | ErC50 | 72 h | 1.92 | axxence.deaxxence.de |
| Daphnia magna (Crustacean) | EC50 | 48 h | 2.17 | axxence.deaxxence.de |
While many safety data sheets note that no data is available for broader ecotoxicity, the available information consistently points to its classification as an environmental hazard concerning aquatic life. cdhfinechemical.comvigon.comelan-chemical.comadv-bio.com
Methodologies for Ecological Risk Assessment
The ecological risk assessment for fragrance ingredients like this compound often involves a tiered approach. This process begins with estimating the Predicted Environmental Concentration (PEC) based on factors like annual usage volume and physicochemical properties. researchgate.net This PEC is then compared to the Predicted No-Effect Concentration (PNEC), which is derived from ecotoxicity data. researchgate.net
If the PEC:PNEC ratio is greater than one, further refinement of the assessment is warranted. researchgate.net This can involve using more sophisticated QSAR models, such as the Ecological Structure-Activity Relationships (ECOSAR) model, to refine the PNEC. nih.govresearchgate.net If the ratio remains high, the substance may be prioritized for more in-depth aquatic risk assessment, which could include generating measured ecotoxicological data. researchgate.net For many e-liquid chemicals, including this compound, which lack extensive ecotoxicity data, QSAR-predicted chronic aquatic toxicity values (ChV) are used to characterize aquatic toxicity in PBT assessments. nih.gov
Future Research Directions and Emerging Opportunities
Development of Novel and Efficient Synthesis Routes
The conventional chemical synthesis of geranyl propionate (B1217596) often involves processes that are not environmentally friendly. researchgate.net Consequently, a significant area of future research lies in developing novel and more efficient synthesis routes, with a strong emphasis on green chemistry.
Enzymatic synthesis, particularly using lipases, has shown considerable promise. researchgate.netmdpi.com For instance, the use of Candida rugosa lipase (B570770) immobilized on multi-walled carbon nanotubes has been demonstrated to effectively catalyze the esterification of geraniol (B1671447) and propionic acid to produce geranyl propionate. researchgate.net This method offers several advantages, including milder reaction conditions and the potential for catalyst reusability. researchgate.net
Future research will likely focus on:
Biocatalyst Development: Screening for and engineering more robust and efficient lipases for this compound synthesis. mdpi.com
Immobilization Techniques: Investigating novel support materials and immobilization strategies to enhance enzyme stability and reusability. researchgate.netmdpi.com
Continuous-Flow Reactors: Optimizing continuous-flow packed-bed reactors for the large-scale, efficient production of this compound. researchgate.net Research has shown that using Novozym 435 in such a system can achieve a high conversion rate in a short residence time. researchgate.net
In-depth Elucidation of Biological and Pharmacological Mechanisms
While this compound is primarily used for its aroma, preliminary studies suggest it may possess biological activities worth exploring. It has been identified as a component in the essential oils of various plants known for their medicinal properties. mdpi.comresearchgate.net
Future investigations should aim to:
Uncover Pharmacological Effects: Systematically screen this compound for a range of pharmacological activities, including but not limited to anti-inflammatory, antimicrobial, and antioxidant effects. chemicalbull.com
Mechanism of Action: For any identified biological activity, detailed studies are needed to elucidate the underlying molecular mechanisms. This could involve investigating its interaction with specific enzymes, receptors, or signaling pathways.
Structure-Activity Relationships: Synthesize and test analogs of this compound to understand the structural features essential for its biological effects.
One study has already investigated the potential of this compound to activate the TRPA1 channel, a receptor involved in sensory signaling. researchgate.net Further research in this area could reveal novel therapeutic applications.
Advancements in Analytical and Characterization Techniques
Accurate and sensitive analytical methods are crucial for quality control in the production of this compound and for its detection and quantification in complex matrices.
Current analytical techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for identifying and quantifying volatile compounds like this compound in essential oils and other samples. dergipark.org.trderpharmachemica.com
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide a chemical fingerprint of the molecule, useful for characterization. dergipark.org.trresearchgate.net
Future advancements in this area could involve:
High-Resolution Mass Spectrometry: The use of techniques like two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC–HR-TOFMS) can provide even more detailed analysis of complex mixtures containing this compound. nih.gov
Development of Validated Methods: Establishing and validating robust analytical methods, such as headspace solid-phase microextraction coupled with GC-SIM-MS, for the reliable quantification of this compound in various products like beer. tandfonline.com
Spectroscopic Database Expansion: Expanding spectral libraries for techniques like FTIR and Raman to include this compound and related compounds will aid in their rapid identification. researchgate.net
Strategies for Sustainable Production and Environmental Mitigation
The move towards a bio-based economy necessitates the development of sustainable production methods for chemicals like this compound.
Key strategies for a more sustainable future include:
Microbial Production: Engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce geraniol, a precursor to this compound, from renewable feedstocks. tandfonline.com
Enzymatic Synthesis: As mentioned earlier, enzymatic processes are a cornerstone of green chemistry, reducing the reliance on harsh chemicals and minimizing waste. researchgate.netmdpi.com The use of immobilized enzymes, in particular, contributes to a more sustainable process by allowing for catalyst recycling. researchgate.net
Solvent-Free Systems: Developing synthesis methods that operate in solvent-free or green solvent systems to reduce the environmental impact. google.com
Research into the enzymatic synthesis of this compound has highlighted the potential for using immobilized lipases to create a more environmentally friendly production process. researchgate.netorcid.org
Exploration of Uncharted Therapeutic and Industrial Applications
While the primary applications of this compound are in flavors and fragrances, its potential extends to other areas. vedaoils.co.ukvedaoils.com
Emerging applications that warrant further exploration include:
Aromatherapy: The pleasant scent of this compound suggests its use in aromatherapy to promote relaxation and well-being. vedaoils.co.uk
Natural Remedies: Its presence in medicinal plants hints at potential applications in natural health products. vedaoils.co.ukchemicalbull.com
Pharmaceuticals: Should significant biological activities be confirmed, this compound could serve as a lead compound for the development of new drugs. ingentaconnect.com
The global market for related compounds like geranyl crotonate is growing, indicating a demand for novel aroma chemicals with diverse applications. researchandmarkets.com
Integration of Computational Chemistry in Research (e.g., Molecular Docking, Receptor Binding)
Computational chemistry offers powerful tools to accelerate research and provide insights that are difficult to obtain through experimental methods alone.
Applications of computational chemistry in this compound research could include:
Molecular Docking: This technique can be used to predict the binding affinity of this compound with various biological targets, such as enzymes and receptors. bibliomed.orgscielo.br This can help to prioritize experimental studies and to understand the molecular basis of any observed biological activity. For instance, molecular docking has been used to study the interaction of compounds, including this compound, with targets relevant to SARS-CoV-2 and acetylcholinesterase. bibliomed.orgnih.gov
Receptor Binding Studies: Computational methods can be used to model the interaction of this compound with olfactory receptors to better understand the structure-odor relationship.
Reaction Modeling: Quantum mechanical calculations can be used to model the enzymatic synthesis of this compound, providing insights into the reaction mechanism and helping to design more efficient biocatalysts. researchgate.net
ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound, which is crucial for evaluating its potential as a therapeutic agent. google.com
The integration of computational and experimental approaches will be key to unlocking the full potential of this compound in the years to come.
Table of Research Findings for this compound
| Research Area | Key Finding | Reference |
|---|---|---|
| Synthesis | Enzymatic synthesis using Candida rugosa lipase immobilized on multi-walled carbon nanotubes is a promising green route. | researchgate.net |
| Synthesis | High conversion (~87%) can be achieved in a continuous-flow packed-bed reactor using Novozym 435. | researchgate.net |
| Biological Activity | Identified as a component of essential oils from medicinal plants like Achillea nobilis. | mdpi.com |
| Biological Activity | Investigated for its potential to activate the TRPA1 sensory channel. | researchgate.net |
| Analysis | GC-MS is a standard technique for its identification and quantification in essential oils. | dergipark.org.trderpharmachemica.com |
| Analysis | HS-SPME-GC-SIM-MS has been validated for its quantification in beer. | tandfonline.com |
| Computational | Molecular docking studies have explored its binding to targets for SARS-CoV-2 and acetylcholinesterase. | bibliomed.orgnih.gov |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Geraniol |
| Propionic acid |
| Novozym 435 |
Q & A
Q. What are the key physicochemical properties of geranyl propionate, and how can they be accurately identified in laboratory settings?
this compound (CAS 105-90-8; C₁₃H₂₂O₂) is a monoterpene ester with a molecular weight of 210.32 g/mol. Key properties include a boiling point of 257°C, density of 0.90 g/cm³ at 20°C, and insolubility in water. Its rose-like odor and structural specificity (3,7-dimethyl-2,6-octadien-1-yl propionate) make it identifiable via GC-MS or LC-QTOF-MS . Safety protocols emphasize skin irritation (H315) and allergic potential (H317), requiring PPE such as gloves and ventilation during handling .
Q. What laboratory synthesis methods are commonly employed for this compound production?
The esterification of geraniol with propionic acid using lipases (e.g., Candida antarctica lipase B) in solvent-free systems is a widely validated method. A molar ratio of 3:1 (geraniol:acid), 40°C, and 10 wt% enzyme concentration yield ~93% conversion. This enzymatic approach avoids byproducts common in acid-catalyzed routes .
Q. How should researchers mitigate risks when handling this compound in experimental workflows?
Adhere to OSHA guidelines: use fume hoods, wear nitrile gloves (P280), and avoid inhalation (P261). In case of skin contact, rinse immediately (P333+P313). Contaminated materials must be washed before reuse (P363), and waste disposed per local regulations (P501) .
Q. What analytical techniques are recommended for quantifying this compound purity and derivatives?
GC-QTOF-MS and LC-QTOF-MS are optimal for detecting this compound and its derivatives (e.g., glycosides, oxidized forms). Calibration curves using pure standards enable quantification, while NMR confirms structural integrity .
Advanced Research Questions
Q. How can experimental design optimize this compound synthesis yields in enzymatic systems?
A 2³ factorial design evaluates variables: molar ratio (1:1 to 3:1), enzyme concentration (5–15 wt%), and temperature (30–50°C). Central composite designs with triplicate center points (e.g., 40°C, 10 wt% enzyme, 3:1 ratio) maximize conversion (93%). Response surface methodology (RSM) identifies nonlinear interactions, while ANOVA validates significance (p < 0.05) .
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Molar Ratio (G:PA) | 1:1 | 3:1 | 3:1 |
| Enzyme (wt%) | 5 | 15 | 10 |
| Temperature (°C) | 30 | 50 | 40 |
Q. What metabolic engineering strategies enhance this compound biosynthesis in plant or microbial systems?
Heterologous expression of geraniol synthase (CoGerS) in Mentha spicata enables this compound production via endogenous acyltransferases. LC-MS/MS reveals glycosylated derivatives (e.g., malonyl-hexosyl geraniol) at 0.6–0.85 ng/g. Knockdown of competing pathways (e.g., MsLS RNAi) increases precursor flux .
Q. How can researchers resolve contradictions in reported synthesis efficiencies across catalytic methods?
Comparative studies should control for variables: catalyst type (e.g., gallium sulfate vs. lipases), reaction time, and purity of geraniol. For example, gallium sulfate achieves 86% yield for n-butyl propionate but requires acidic conditions, whereas lipases offer milder, reusable alternatives. Meta-analyses using PRISMA guidelines can reconcile discrepancies .
Q. What advanced chromatographic techniques improve detection of trace this compound derivatives?
LC-MS/MS with electrospray ionization (ESI) detects sub-ng/g levels of glycosylated or oxidized derivatives. MRM (multiple reaction monitoring) enhances specificity, while high-resolution orbitrap systems (HRMS) resolve isobaric interferences. Sample pre-concentration via solid-phase extraction (SPE) is critical for low-abundance metabolites .
Methodological Considerations
- Statistical Validation : Use ANOVA for factorial designs and Tukey’s HSD for post-hoc comparisons. Report effect sizes and confidence intervals .
- Reproducibility : Document reaction conditions (e.g., agitation at 150 rpm), enzyme lot numbers, and geraniol source (natural/synthetic) .
- Ethical Compliance : Obtain IRB approval for human cell line studies and adhere to NIH guidelines for preclinical reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
